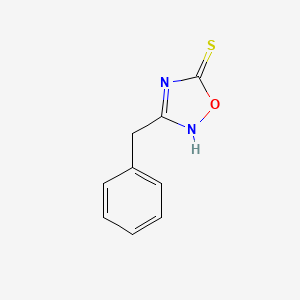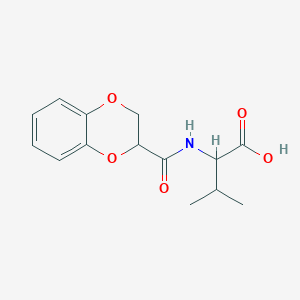
Methyl 2-chloro-4,4-difluoro-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-chloro-4,4-difluoro-3-oxobutanoate de méthyle est un composé organique de formule moléculaire C₅H₅ClF₂O₃. Il s'agit d'un dérivé de l'acide butanoïque contenant à la fois des atomes de chlore et de fluor, ce qui contribue à ses propriétés chimiques uniques. Ce composé est utilisé dans diverses réactions chimiques et trouve des applications dans différents domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 2-chloro-4,4-difluoro-3-oxobutanoate de méthyle peut être synthétisé par alkylation du 4-chloro-3-oxobutanoate de méthyle avec des réactifs fluorés. La réaction implique généralement l'utilisation d'un catalyseur au palladium et de diacétates ou de dicarbonates allyliques symétriques . Les conditions de réaction comprennent le maintien d'une température et d'une pression contrôlées pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de 2-chloro-4,4-difluoro-3-oxobutanoate de méthyle implique des réacteurs chimiques à grande échelle où les réactifs sont combinés dans des conditions optimisées. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées assure un rendement élevé et une pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-chloro-4,4-difluoro-3-oxobutanoate de méthyle subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être substitué par d'autres nucléophiles.
Réactions d'oxydation : Le composé peut être oxydé pour former différents produits.
Réactions de réduction : La réduction peut conduire à la formation d'alcools ou d'autres formes réduites.
Réactifs et conditions courantes
Substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols.
Oxydation : Les agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution par une amine peut donner un amide, tandis que l'oxydation peut produire des acides carboxyliques.
Applications de la recherche scientifique
Le 2-chloro-4,4-difluoro-3-oxobutanoate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse organique et de la préparation de molécules complexes.
Biologie : Enquête sur son activité biologique potentielle et ses interactions avec les enzymes.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme précurseur de composés pharmaceutiques.
Industrie : Utilisé dans la production d'agrochimiques et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 2-chloro-4,4-difluoro-3-oxobutanoate de méthyle implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. La présence d'atomes de chlore et de fluor améliore sa réactivité et sa capacité à former des complexes stables avec les molécules biologiques. Les voies impliquées comprennent les réactions d'addition et de substitution nucléophiles, qui peuvent conduire à la formation de divers composés biologiquement actifs .
Applications De Recherche Scientifique
Methyl 2-chloro-4,4-difluoro-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-4,4-difluoro-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The pathways involved include nucleophilic addition and substitution reactions, which can lead to the formation of various biologically active compounds .
Comparaison Avec Des Composés Similaires
Composés similaires
4-chloro-3-oxobutanoate de méthyle : Structure similaire mais sans atomes de fluor.
4,4-difluoro-3-oxobutanoate d'éthyle : Similaire mais avec un groupe éthyle au lieu d'un groupe méthyle.
2-chloro-3-oxobutanoate de méthyle : Similaire mais sans atomes de fluor.
Unicité
Les atomes de fluor, en particulier, contribuent à sa stabilité et à sa capacité à interagir avec les molécules biologiques d'une manière spécifique .
Propriétés
Formule moléculaire |
C5H5ClF2O3 |
|---|---|
Poids moléculaire |
186.54 g/mol |
Nom IUPAC |
methyl 2-chloro-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C5H5ClF2O3/c1-11-5(10)2(6)3(9)4(7)8/h2,4H,1H3 |
Clé InChI |
PMCQGVURVYCFBU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(=O)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



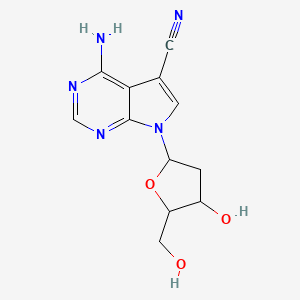

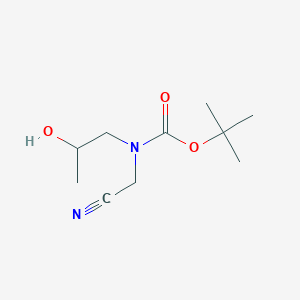

![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)

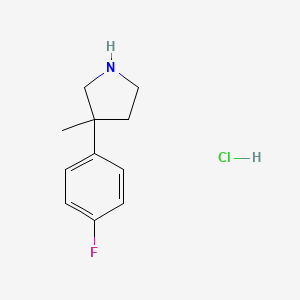
![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
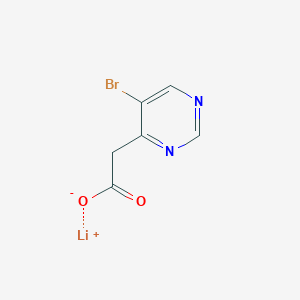
![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)
![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)
